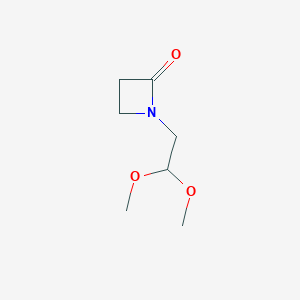
2-Azetidinone, 1-(2,2-dimethoxyethyl)-
Cat. No. B8617718
Key on ui cas rn:
62665-01-4
M. Wt: 159.18 g/mol
InChI Key: LBMWWDCZWSMKEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04190579
Procedure details


To a solution of 2.2 mmol of lithium diisopropylamide in 15 ml tetrahydrofuran at -78° was added dropwise 0.43 g (2 mmol) of N-(2,2-dimethoxyethyl)-2-carbethoxy azetidine in 3 ml of tetrahydrofuran. After stirring at -78° for 30 minutes, the deep yellow anion was silylated in the usual way and warmed to room temperature. Removal of all volatiles by rotary evaporation with a high vacuum pump gave a purple residue which was redissolved in dichloromethane. Internal photooxidation using 5 g of Photox (trademark for photoconductive lead-free zinc oxides available from The New Jersey Zinc Co.) as the sensitizer required less than 5 minutes for oxygen uptake. The mixture was then filtered free of sensitizer and worked up by aqueous extraction in the usual manner. The pink residue obtained was applied to a 17×2 cm neutral alumina column. Elution with 10:3 ethyl acetate-hexane yielded 0.18 g (56%) of pale yellow liquid, which by NMR analysis was greater than 90% pure. Comparison of its spectral properties (IR, NMR) with those of an authentic known sample confirmed the identity of the product as the expected beta-lactam.

Name
N-(2,2-dimethoxyethyl)-2-carbethoxy azetidine
Quantity
0.43 g
Type
reactant
Reaction Step One



[Compound]
Name
zinc oxides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Name
Yield
56%
Identifiers


|
REACTION_CXSMILES
|
C([N-]C(C)C)(C)C.[Li+].[CH3:9][O:10][CH:11]([O:22][CH3:23])[CH2:12][N:13]1[CH2:16][CH2:15][CH:14]1C(OCC)=O.[O:24]=O>O1CCCC1.ClCCl.[Zn]>[CH3:9][O:10][CH:11]([O:22][CH3:23])[CH2:12][N:13]1[CH2:16][CH2:15][C:14]1=[O:24] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.2 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
|
Name
|
N-(2,2-dimethoxyethyl)-2-carbethoxy azetidine
|
|
Quantity
|
0.43 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(CN1C(CC1)C(=O)OCC)OC
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
[Compound]
|
Name
|
zinc oxides
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at -78° for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Removal of all volatiles
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by rotary evaporation with a high vacuum pump
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave a purple residue which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
less than 5 minutes
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was then filtered free of sensitizer
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
worked up by aqueous extraction in the usual manner
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The pink residue obtained
|
WASH
|
Type
|
WASH
|
|
Details
|
Elution with 10:3 ethyl acetate-hexane
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(CN1C(CC1)=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.18 g | |
| YIELD: PERCENTYIELD | 56% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
